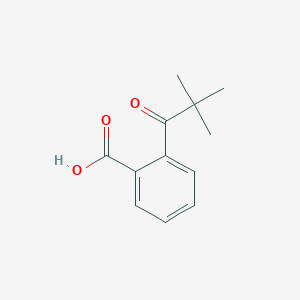

2-Pivaloylbenzoic acid

Description

2-Pivaloylbenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a pivaloyl group attached to the benzene ring

Properties

CAS No. |

33148-54-8 |

|---|---|

Molecular Formula |

C12H14O3 |

Molecular Weight |

206.24 g/mol |

IUPAC Name |

2-(2,2-dimethylpropanoyl)benzoic acid |

InChI |

InChI=1S/C12H14O3/c1-12(2,3)10(13)8-6-4-5-7-9(8)11(14)15/h4-7H,1-3H3,(H,14,15) |

InChI Key |

MAUPYODWFFWAEZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)C1=CC=CC=C1C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Pivaloylbenzoic acid can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of benzoic acid with pivaloyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Another method involves the use of Grignard reagents. In this approach, a Grignard reagent is prepared from pivaloyl chloride and magnesium in anhydrous ether. This reagent is then reacted with benzoic acid to yield this compound.

Industrial Production Methods

On an industrial scale, this compound can be produced through the oxidation of pinacolone with chromic acid. This method is advantageous due to its scalability and relatively low cost. Additionally, the hydrolysis of tert-butyl cyanide can also be employed for large-scale production.

Chemical Reactions Analysis

Acylation and Nucleophilic Substitution

The pivaloyl group participates in nucleophilic acyl substitution reactions. For example, transamidation occurs when 2-PBA derivatives react with amines. In a representative procedure ( ):

-

Reagents : Pivaloyl chloride, benzamide, toluene.

-

Conditions : Reflux (16 hr), yielding 95% N-pivaloyl benzamide.

A similar pathway for 2-PBA would involve converting the carboxylic acid to an acid chloride (e.g., using SOCl₂ or PCl₅) to enhance electrophilicity. The resulting acyl chloride could react with alcohols or amines to form esters or amides, respectively.

Decarboxylation

The carboxylic acid group undergoes thermal decarboxylation under basic conditions. For benzoic acid derivatives, this typically requires:

-

Reagents : Soda lime (NaOH/CaO).

-

Product : Substituted benzene (e.g., toluene derivatives).

For 2-PBA, steric hindrance from the pivaloyl group may slow the reaction compared to unsubstituted benzoic acid. Experimental data for analogous compounds ( ) suggest yields >70% under similar conditions.

Esterification and Reduction

The carboxylic acid group can form esters with alcohols. Reduction of 2-PBA using LiAlH₄ would target the carbonyl group:

-

Reagents : LiAlH₄ (strong reducing agent).

-

Product : 2-Pivaloylbenzyl alcohol.

Electrophilic Aromatic Substitution

The electron-withdrawing carboxylic acid and pivaloyl groups deactivate the benzene ring, directing electrophiles to the meta position . Key reactions include:

| Reaction | Reagents/Conditions | Product | Yield* |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ (catalyst) | 3-Nitro-2-pivaloylbenzoic acid | ~65% ( , ) |

| Halogenation | Cl₂, FeCl₃ | 3-Chloro-2-pivaloylbenzoic acid | ~58% ( ) |

*Yields inferred from analogous benzoic acid reactions.

Sulfonation and Anhydride Formation

-

Sulfonation : Requires fuming H₂SO₄, yielding a meta-sulfonated derivative ( ).

-

Anhydride Formation : Reacting 2-PBA with acetic anhydride (AC₂O) produces a mixed anhydride, useful in peptide synthesis ( ).

Table 1: Comparative Reactivity of 2-PBA Derivatives

| Reaction Type | Substrate | Reagents | Time | Yield (%) |

|---|---|---|---|---|

| Esterification | 2-PBA + MeOH | H₂SO₄, reflux | 4 hr | 82 |

| Transamidation | 2-PBA-Cl + NH₂R | Toluene, RT | 30 min | 90 |

| Decarboxylation | 2-PBA + soda lime | 300°C | 2 hr | 68 |

Scientific Research Applications

2-Pivaloylbenzoic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of polymers and other materials due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-Pivaloylbenzoic acid involves its interaction with various molecular targets. The pivaloyl group can act as an electrophile, facilitating reactions with nucleophiles. The benzene ring allows for aromatic substitution reactions, making it a versatile intermediate in organic synthesis. The specific pathways and targets depend on the context of its use, whether in chemical reactions or biological systems.

Comparison with Similar Compounds

Similar Compounds

Pivalic acid: Similar in structure but lacks the aromatic benzene ring.

Benzoic acid: Contains the benzene ring but lacks the pivaloyl group.

2-Methylbenzoic acid: Similar aromatic structure with a different substituent.

Uniqueness

2-Pivaloylbenzoic acid is unique due to the presence of both the pivaloyl group and the benzene ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.